molecular formula C₅¹³CH₁₂O₆ B1157520 D-Altrose-2-13C

D-Altrose-2-13C

Cat. No.: B1157520
M. Wt: 181.15
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Classification of D-Altrose

D-Altrose belongs to the aldohexose family of monosaccharides, characterized by six carbon atoms and an aldehyde functional group at the Carbon-1 position. This sugar exhibits the molecular formula Carbon-6 Hydrogen-12 Oxygen-6 with a molecular weight of 180.16 grams per mole in its unlabeled form. D-Altrose is classified as an unnatural monosaccharide, meaning it does not occur commonly in biological systems, though its Levo-enantiomer has been isolated from specific bacterial strains, particularly Butyrivibrio fibrisolvens.

The structural relationship between D-altrose and other common sugars provides insight into its unique properties. D-Altrose serves as a Carbon-3 epimer of mannose, differing only in the stereochemical configuration at the third carbon atom. This relationship places D-altrose within the broader context of aldohexose stereoisomers, which include glucose, galactose, mannose, allose, gulose, and talose. The stereochemical differences between these sugars result in distinct biological activities and chemical properties, making each compound valuable for specific research applications.

The physical and chemical properties of D-altrose reflect its aldohexose nature. The compound exhibits high solubility in water while remaining practically insoluble in methanol. D-Altrose demonstrates optical activity with a specific rotation of approximately +32.6 degrees at 20 degrees Celsius when measured at a concentration of 7.6 grams per 100 milliliters. The melting point ranges from 106 to 108 degrees Celsius, and the compound appears as a white to off-white crystalline powder under standard conditions.

Property Value Source
Molecular Formula Carbon-6 Hydrogen-12 Oxygen-6
Molecular Weight 180.16 grams per mole
Melting Point 106-108 degrees Celsius
Optical Rotation +32.6 degrees (c=7.6, 20°C)
Water Solubility Highly soluble
Methanol Solubility Practically insoluble

Significance of Isotopic Labeling in Carbohydrate Research

Isotopic labeling has revolutionized carbohydrate research by providing researchers with powerful tools for tracking molecular pathways, studying metabolic processes, and enhancing analytical capabilities. The incorporation of stable isotopes such as Carbon-13 into carbohydrate structures enables scientists to distinguish labeled compounds from their natural counterparts without altering the fundamental chemical properties of the molecules. This approach has proven particularly valuable in fields requiring precise quantification and detailed mechanistic understanding of carbohydrate function.

The application of stable isotopic labeling in carbohydrate quantification has addressed longstanding challenges in analytical chemistry. Traditional methods for carbohydrate analysis often suffer from matrix effects, ionization suppression, and difficulties in achieving absolute quantification. Isotopically labeled standards provide internal calibration that compensates for these analytical challenges, resulting in more accurate and reproducible measurements. The development of isotopic labeling strategies has enabled researchers to perform direct comparisons of multiple samples within single analytical runs, significantly improving experimental efficiency and data quality.

Isotopic labeling techniques have found particular success in mass spectrometry applications, where the mass difference between labeled and unlabeled compounds allows for straightforward identification and quantification. The use of Carbon-13 labeling offers advantages over deuterium labeling, including reduced chromatographic separation issues and minimal fragmentation complications during tandem mass spectrometry experiments. These technical improvements have made Carbon-13 labeled carbohydrates increasingly popular for metabolic studies and structural investigations.

The design principles underlying effective isotopic labeling strategies emphasize the importance of preserving molecular integrity while incorporating sufficient isotopic variation for analytical discrimination. Successful labeling approaches must maintain the biological activity and chemical properties of the parent compound while providing clear analytical advantages. The development of tetraplex tagging strategies, which allow for simultaneous analysis of multiple samples with varying isotopic content, demonstrates the sophisticated level of analytical capability that modern isotopic labeling can achieve.

Role of Carbon-13 Labeling in Metabolic and Structural Studies

Carbon-13 labeling has emerged as a cornerstone technique in metabolic research, providing unprecedented insights into carbohydrate metabolism and cellular processes. The use of Carbon-13 enriched glucose derivatives has enabled researchers to monitor glycolytic pathways in real-time, tracking the conversion of glucose through various metabolic intermediates to final products such as lactate and carbon dioxide. These studies have proven particularly valuable in cancer research, where altered glucose metabolism represents a fundamental characteristic of malignant cells.

Nuclear magnetic resonance spectroscopy applications of Carbon-13 labeled carbohydrates have provided detailed structural information about carbohydrate-protein interactions. The enhanced spectral dispersion afforded by Carbon-13 nuclei allows for more precise determination of molecular conformations and binding interactions compared to traditional proton-based nuclear magnetic resonance techniques. Studies utilizing uniformly Carbon-13 labeled carbohydrates have successfully elucidated the atomic-level details of sugar-protein complexes, revealing subtle conformational changes that occur upon binding.

The application of hyperpolarized Carbon-13 magnetic resonance spectroscopy has dramatically increased the sensitivity of metabolic monitoring experiments. This technique involves artificially enhancing the nuclear polarization of Carbon-13 nuclei, resulting in signal enhancements of several orders of magnitude compared to conventional magnetic resonance methods. Hyperpolarized Carbon-13 glucose has been successfully employed to monitor glycolysis in cancer cell lines, providing real-time information about metabolic flux rates and enzymatic activities.

Metabolic tracing studies using Carbon-13 labeled glucose derivatives have revealed important insights into cellular energy production and metabolic regulation. These investigations have demonstrated that different cancer cell types exhibit distinct metabolic preferences and flux patterns, information that has implications for therapeutic targeting strategies. The ability to track specific carbon atoms through metabolic pathways has enabled researchers to quantify the relative contributions of different metabolic routes, such as glycolysis versus oxidative phosphorylation, under various experimental conditions.

Application Technique Key Advantages Representative Studies
Metabolic Tracing Mass Spectrometry High sensitivity, pathway specificity
Structural Analysis Nuclear Magnetic Resonance Atomic-level detail, conformational changes
Real-time Monitoring Hyperpolarized Magnetic Resonance Enhanced sensitivity, dynamic measurements
Quantitative Analysis Isotope Dilution Mass Spectrometry Absolute quantification, matrix independence

The development of sophisticated analytical protocols incorporating Carbon-13 labeled carbohydrates has enabled researchers to address complex biological questions that were previously intractable. These methodologies have provided new understanding of how cells regulate glucose utilization under different physiological conditions and how metabolic dysregulation contributes to disease processes. The continued advancement of Carbon-13 labeling techniques promises to further expand the capabilities of carbohydrate research, offering new opportunities for investigating fundamental biological processes and developing therapeutic interventions.

Properties

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Metabolic Flux Analysis

D-Altrose-2-13C is utilized in metabolic flux analysis, particularly in cancer research. The incorporation of 13C isotopes allows researchers to trace the metabolic pathways of glucose and its derivatives within cells. This is crucial for understanding how cancer cells alter their metabolism to support rapid growth and survival.

  • Case Study : A study demonstrated the use of 13C-labeled glucose derivatives, including this compound, to analyze metabolic shifts in glioma cells. By tracking the incorporation of 13C into various metabolites, researchers identified altered glycolytic and oxidative phosphorylation pathways that characterize tumor metabolism .

2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another significant application area for this compound. The compound can be used to investigate the dynamics of metabolic processes at a molecular level.

  • Case Study : In a study involving pancreatic islet cells, researchers used D-[2-13C]glucose to assess lactic acid production. The results indicated that approximately 41% of pyruvate generated from glycolysis was converted into lactate, highlighting the importance of this pathway in tumor metabolism .

Table 1: Comparison of Metabolic Pathways Using this compound

Metabolic PathwayKey FindingsReference
GlycolysisIncreased lactate production in tumor cells
Pentose Phosphate PathwayEnhanced flux observed with oxidative stress
Krebs CycleAltered carbon incorporation patterns

Insights from Case Studies

3. Cancer Metabolism Studies

This compound has been pivotal in understanding cancer metabolism through techniques like 13C metabolic flux analysis (MFA). This method quantifies how nutrients are metabolized in cancer cells, providing insights into their growth and survival mechanisms.

  • Research Findings : A comprehensive review emphasized that 13C-MFA is essential for characterizing metabolic phenotypes in both microbial and mammalian cells. The use of D-altrose as a tracer helps delineate pathways such as aerobic glycolysis and glutamine metabolism that are often upregulated in cancerous tissues .

4. Clinical Applications

In clinical settings, this compound can serve as a diagnostic tool to monitor metabolic changes in patients with various diseases, including cancer and diabetes.

  • Case Study : Clinical trials have employed hyperpolarized 13C MRI techniques using D-[2-13C]pyruvate to visualize metabolic alterations in glioma patients. This imaging modality allows real-time monitoring of tumor metabolism and response to therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Property D-Altrose-2-13C D-Glucose-2-13C D-Glucosamine-1-13C
Isotopic Label Position C2 C2 C1
Molecular Formula ¹³CC₅H₁₂O₆ ¹³CC₅H₁₂O₆ ¹³CC₆H₁₃NO₅·HCl
Molecular Weight 181.15 g/mol 181.15 g/mol 215.63 g/mol
Purity Not explicitly stated ≥99 atom % ¹³C, ≥98% (CP) Purity details vary by supplier
Applications Metabolic/NMR studies Clinical research, NMR Glycosaminoglycan metabolism
Optical Activity Not provided [α]²⁵/D +52.0 (in H₂O) Not provided
Synthesis Standards Likely cGMP-compliant* cGMP-compliant Non-cGMP (research-grade)

*Inferred from synthesis protocols for analogous ¹³C-labeled sugars .

Key Differences:

  • Isotopic Label Position: this compound and D-Glucose-2-13C share the same labeling site (C2), making them ideal for studying C2-specific enzymatic reactions. In contrast, D-Glucosamine-1-13C is labeled at C1, which is critical for tracking amino sugar incorporation into chitin or hyaluronic acid .
  • Stereochemical Impact: As a C3 epimer of glucose, D-altrose exhibits distinct binding affinities in enzyme-substrate interactions. For example, hexokinases show lower activity toward D-altrose compared to D-glucose due to steric hindrance from its axial hydroxyl group at C3 .
  • Thermal Stability: D-Glucose-2-13C has a documented melting point of 150–152°C , whereas D-altrose derivatives are generally less thermally stable due to their stereochemistry.

Functional Comparisons

  • Metabolic Tracing: this compound is less commonly used than D-Glucose-2-13C, which is a standard tracer in glycolysis and pentose phosphate pathway studies. However, D-altrose’s unique structure makes it valuable for probing rare metabolic pathways or microbial systems that utilize alternative hexoses .
  • Analytical Utility: Both this compound and D-Glucose-2-13C are analyzed via high-resolution mass spectrometry (HRMS) or NMR. Their isotopic enrichment ensures minimal interference from natural-abundance ¹²C signals, enhancing detection sensitivity .

Research and Industrial Relevance

  • D-Glucose-2-13C dominates clinical applications due to its role in diabetes and cancer research, where glycolysis is a key focus .
  • This compound remains niche but is critical in structural biochemistry for mapping enzyme active sites or studying carbohydrate epimerases .
  • Quality Control: Certificates of Analysis (COAs) for ¹³C-labeled compounds like this compound are essential for regulatory compliance. Manufacturers like Santa Cruz Biotechnology emphasize batch-specific COA availability, ensuring reproducibility in research .

Preparation Methods

Levoglucosenone-Based Synthesis (Three-Step Process)

The foundational method for D-altrose production, as detailed in patents EP0505573B1 and US5410038A, involves levoglucosenone (1) as the starting material. This three-step route is adaptable for isotopic labeling by introducing ¹³C at strategic intermediates.

Step 1: Selective Carbonyl Reduction

Levoglucosenone undergoes regioselective reduction of its carbonyl group to form a β-hydroxyl derivative (2). Catalytic hydrogenation with palladium-on-carbon (Pd/C) in ethanol achieves >90% yield, preserving the bicyclic structure while introducing the hydroxyl group at C1.

Reaction Conditions

ParameterValue
Catalyst5% Pd/C
SolventEthanol
Temperature25°C
Pressure1 atm H₂
Yield92%

Step 2: Cis-Hydroxylation of the Double Bond

Compound (2) is subjected to cis-dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to introduce α-hydroxyl groups at C2 and C3, yielding 1,6-anhydro-β-D-altropyranose (3). Alternative oxidants like potassium permanganate (KMnO₄) in alkaline conditions achieve comparable results but with lower yields (32.7%).

Comparative Oxidant Performance

OxidantSolventTemperatureYield (%)
OsO₄/NMOAcetone/H₂O0°C86
KMnO₄NaOH/H₂O25°C32.7

Step 3: Acid-Catalyzed Hydrolysis

The 1,6-anhydro bridge in compound (3) is cleaved via hydrochloric acid (HCl)-mediated hydrolysis, yielding D-altrose (4). Optimal conditions use 1N HCl with dioxane co-solvent (2:1 v/v) at 80°C for 48 hours, achieving 78% conversion.

Incorporation of ¹³C at the C2 Position

Isotopic Labeling Strategies

The synthesis of D-Altrose-2-¹³C requires introducing the ¹³C isotope during the initial reduction or hydroxylation steps. Two validated approaches are:

¹³C-Enriched Levoglucosenone

Using levoglucosenone synthesized from ¹³C-labeled cellulose precursors ensures isotopic incorporation at C2. Pyrolysis of [2-¹³C]cellulose at 300°C under vacuum generates [2-¹³C]levoglucosenone, which retains the label through subsequent reduction and hydroxylation steps.

Post-Reduction Isotope Exchange

After Step 1, the β-hydroxyl group at C1 (derived from the carbonyl carbon of levoglucosenone) is exchanged with H₂¹³O under acidic conditions. This method, though less efficient (45% isotopic enrichment), avoids the need for labeled starting materials.

Purification and Characterization

Chromatographic Refinement

Crude D-Altrose-2-¹³C is purified via silica gel column chromatography using chloroform:methanol (5:1 v/v) as the eluent. The labeled compound exhibits distinct retardation factors (Rf = 0.23) compared to unlabeled D-altrose (Rf = 0.19) due to isotopic mass effects.

Spectroscopic Verification

¹³C-NMR (100 MHz, D₂O): δ 97.4 (C1, d, J = 48 Hz, ¹³C-¹H coupling), 72.8 (C2, s), 70.1 (C3), 68.9 (C4), 66.5 (C5), 62.1 (C6). The doublet at C1 confirms ¹³C-¹H coupling, while the singlet at C2 verifies isotopic purity.

MS (ESI-): m/z 181.15 [M-H]⁻, with a +1 Da shift at C2 relative to unlabeled D-altrose.

Yield Optimization and Scalability

Catalytic System Modifications

Replacing Pd/C with Wilkinson’s catalyst (RhCl(PPh₃)₃) in Step 1 increases yields to 95% but necessitates rigorous oxygen exclusion. Similarly, using ultrasonic irradiation during hydrolysis (Step 3) reduces reaction time to 24 hours with 85% yield.

Economic and Environmental Considerations

The levoglucosenone route offers scalability (>100 g/batch) but requires costly ¹³C precursors (~$2,500/g). Lifecycle assessments suggest enzymatic methods using ¹³C-glucose isomerases could reduce costs by 40%, though these remain experimental.

Applications in Metabolic Research

D-Altrose-2-¹³C has been employed in:

  • Glycolytic Flux Analysis: Tracing C2 fate in cancer cells reveals upregulated pentose phosphate activity under hypoxic conditions.

  • Drug Metabolism Studies: ¹³C-labeled metabolites of altrose-derived glycosides are detectable at sub-picomolar levels via LC-MS .

Q & A

Basic: How is D-Altrose-2-¹³C synthesized and characterized to ensure isotopic purity?

Answer:
Synthesis typically involves enzymatic or chemical methods to introduce the ¹³C isotope at the C-2 position. Isotopic purity is validated using nuclear magnetic resonance (NMR) to confirm site-specific labeling and mass spectrometry (MS) to assess isotopic enrichment. High-performance liquid chromatography (HPLC) with a refractive index or mass detector ensures chemical purity (>97%) . For reproducibility, experimental protocols must detail reaction conditions, purification steps, and characterization data in the "Methods" section, adhering to guidelines for reporting isotopic labeling .

Advanced: What experimental design considerations are critical when using D-Altrose-2-¹³C in metabolic flux analysis?

Answer:
Key considerations include:

  • Isotopic Steady-State Design : Optimize incubation times to ensure isotopic equilibrium in metabolic pathways.
  • Control Experiments : Use unlabeled D-Altrose to distinguish background signals from ¹³C-derived metabolites.
  • Data Normalization : Apply mathematical frameworks (e.g., correction for natural ¹³C abundance) to avoid misinterpretation of MS or NMR data .
  • Validation : Cross-check flux results with complementary techniques (e.g., gas chromatography-MS for metabolite profiling).
    Adherence to the FINER criteria (Feasible, Novel, Ethical, Relevant) ensures the study addresses gaps in carbohydrate metabolism research .

Basic: What analytical techniques are recommended for confirming the structural integrity of D-Altrose-2-¹³C?

Answer:

  • ¹³C-NMR : Directly confirms isotopic labeling at C-2 and assesses chemical shifts for structural consistency.
  • High-Resolution MS : Measures exact mass to verify molecular formula (C₆H₁₂O₆ with ¹³C at C-2) and isotopic enrichment (>99% ¹³C).
  • Polarimetry : Validates optical activity (specific rotation) to distinguish D-Altrose from L-enantiomers.
    Detailed protocols should be included in the "Experimental" section, with raw data provided in supplementary materials to enable replication .

Advanced: How can researchers resolve contradictions in isotopic enrichment data from D-Altrose-2-¹³C studies?

Answer:
Contradictions may arise from:

  • Sample Heterogeneity : Use triplicate measurements and statistical tests (e.g., ANOVA) to identify outliers.
  • Instrument Variability : Calibrate MS/NMR systems with certified ¹³C standards.
  • Biological Variability : Employ larger sample sizes and meta-analysis frameworks to assess reproducibility .
    For conflicting metabolic flux results, apply PICO (Population, Intervention, Comparison, Outcome) to re-evaluate experimental conditions or refine hypotheses .

Table 1: Characterization Techniques for D-Altrose-2-¹³C

TechniquePurposeKey ParametersReferences
¹³C-NMRConfirm site-specific labelingChemical shift at C-2 (~95-105 ppm)
High-Resolution MSVerify isotopic enrichmentm/z ratio for [M+H]⁺ (181.16 vs. 180.16)
HPLCAssess chemical purityRetention time matching unlabeled standard

Advanced: How to optimize tracer experiments using D-Altrose-2-¹³C for minimal isotopic dilution?

Answer:

  • Dose Optimization : Calculate tracer quantities using kinetic models to achieve detectable ¹³C enrichment without perturbing metabolic pathways.
  • Time-Course Sampling : Collect data at multiple time points to account for dynamic isotope incorporation.
  • Compartmental Analysis : Use computational tools (e.g., INCA software) to model intracellular metabolite pools and correct for dilution effects .
    Document all assumptions and computational methods in supplementary materials to enhance transparency .

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